Synthesis Methods
The synthesis of 8alpha-Tigloyloxyhirsutinolide 13-O-acetate typically involves extraction from Vernonia cinerea followed by purification processes such as chromatography. The extraction is often achieved using organic solvents, with methanol or ethanol being common choices due to their efficiency in solubilizing plant metabolites.
The purification steps may include:
In some studies, synthetic routes have been explored to produce 8αTGH through chemical modification of other hirsutinolide derivatives, involving esterification reactions that introduce the tigloyl group at the appropriate position on the hirsutinolide backbone .
Structure Characteristics
The molecular formula for 8alpha-Tigloyloxyhirsutinolide 13-O-acetate is C₁₈H₂₄O₅. It features a complex structure typical of sesquiterpene lactones, including:
Molecular modeling studies have indicated that the specific arrangement of functional groups is critical for its inhibitory activity against signaling pathways involved in cancer cell proliferation .
Reactivity and Interactions
8alpha-Tigloyloxyhirsutinolide 13-O-acetate exhibits several key chemical reactions:
These interactions suggest potential applications in pharmacology, particularly in modulating metabolic pathways.
Biological Activity
The mechanism of action of 8alpha-Tigloyloxyhirsutinolide 13-O-acetate primarily involves:
These mechanisms highlight its potential as an anti-cancer agent.
Properties Overview
8alpha-Tigloyloxyhirsutinolide 13-O-acetate has several notable physical and chemical properties:
These properties are essential for determining its formulation in pharmaceutical applications.
Scientific Applications
The applications of 8alpha-Tigloyloxyhirsutinolide 13-O-acetate span several fields:
8α-Tigloyloxyhirsutinolide 13-O-acetate is a sesquiterpene lactone derivative with the molecular formula C₂₂H₂₈O₈ (molecular weight: 420.45 g/mol) [2] [10]. Its structure features a hirsutinolide core—a tricyclic system comprising a fused γ-lactone, cyclodecane, and furan rings. The stereochemistry includes four defined chiral centers at positions C-1R, C-8S, C-10R, and C-11S, as indicated by the systematic name [(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate [2] [5]. The E-configuration of the tigloyl double bond (at C-2 and C-3) and the α-orientation of the tigloyloxy group at C-8 are critical for bioactivity.
Table 1: Key Structural Features
Attribute | Description |
---|---|
Molecular Formula | C₂₂H₂₈O₈ |
Molecular Weight | 420.45 g/mol |
Chiral Centers | C-1 (R), C-8 (S), C-10 (R), C-11 (S) |
Ring System | Tricyclic: γ-lactone, cyclodecane, furan |
Double Bonds | Δ²,⁶ (diene); Tigloyl (E-configuration) |
The compound contains two ester-linked functional groups:
NMR Spectroscopy:
Mass Spectrometry:High-resolution ESI-MS shows a molecular ion peak at m/z 420.178 [M]⁺ (calculated: 420.1784 for C₂₂H₂₈O₈), with key fragments at m/z 378 (loss of acetyl) and 247 (hirsutinolide core) [6] [8].
X-ray Crystallography:Limited public data exist; predicted density is 1.28 g/cm³. The tricyclic ring system’s conformation was computationally modeled to clarify stereochemistry [6] [10].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals |
---|---|
¹H NMR | δ 6.95 (tigloyl CH, q), δ 5.45 (H-6, m), δ 2.10 (acetate CH₃, s) |
¹³C NMR | δ 170.5 (tigloyl C=O), δ 169.8 (acetate C=O), δ 139.2 (C-2), δ 135.4 (C-3) |
MS Fragments | m/z 420.178 [M]⁺, 378 [M–CH₃CO]⁺, 247 [C₁₅H₁₉O₄]⁺ |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8